1,3-Bis(4-bromophenyl)adamantane
Overview
Description
1,3-Bis(4-bromophenyl)adamantane is a derivative of adamantane, a tricyclic hydrocarbon with a diamond-like structure. This compound features two bromophenyl groups attached to the adamantane core, making it a valuable molecule in various fields of research due to its unique structural and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(4-bromophenyl)adamantane can be synthesized through a series of reactions involving adamantane and bromobenzene derivatives. One common method involves the Suzuki coupling reaction, where 1,3,5,7-tetrakis(4-bromophenyl)adamantane is polymerized with phenylboronic acid-type compounds . This reaction typically requires a palladium catalyst and is conducted in an acetonitrile–THF medium at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key steps include the preparation of high-purity starting materials, efficient catalytic systems, and effective purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-bromophenyl)adamantane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted adamantane derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
1,3-Bis(4-bromophenyl)adamantane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Bis(4-bromophenyl)adamantane involves its interaction with molecular targets and pathways. The adamantane core provides stability and lipophilicity, enhancing the compound’s ability to interact with biological membranes and proteins. The bromophenyl groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Adamantane: The parent compound, known for its stability and diamond-like structure.
2-Azaadamantane: A nitrogen-substituted derivative with unique chemical properties.
Diamantane: A higher diamondoid with multiple adamantane units.
Uniqueness
Its unique structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
1,3-bis(4-bromophenyl)adamantane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Br2/c23-19-5-1-17(2-6-19)21-10-15-9-16(11-21)13-22(12-15,14-21)18-3-7-20(24)8-4-18/h1-8,15-16H,9-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCRGSUPIQCDJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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